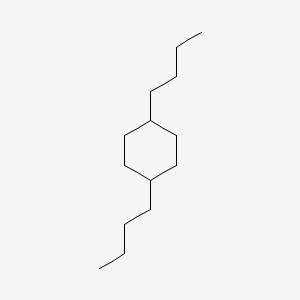

1,4-Dibutylcyclohexane

Description

Historical Development of Cycloalkane Conformational Analysis

The understanding of cycloalkane structure evolved significantly from early, flat-ring postulations. In 1890, Hermann Sachse first proposed that cyclohexane (B81311) rings are not planar but can exist in non-planar, strain-free "boat" and "chair" conformations. ic.ac.ukwikipedia.org This idea, known as the Sachse-Mohr theory, correctly suggested that these three-dimensional shapes allow the carbon-carbon bond angles to maintain the ideal tetrahedral angle of 109.5°, thus minimizing angle strain. slideshare.netpharmaguideline.comfirsthope.co.incutm.ac.in However, Sachse's work was largely overlooked until Ernst Mohr expanded on it in 1918, using the chair conformation to explain the structure of diamond. ic.ac.uk

The full significance of these conformations was not truly appreciated until the mid-20th century. researcher.lifeucla.edu In 1950, Derek H. R. Barton published a seminal paper on the conformation of the steroid nucleus, demonstrating that the chemical reactivity of substituents on a cyclohexane ring is directly related to their three-dimensional orientation. msu.eduparkland.edumdpi.com Barton's work on what he termed "conformational analysis" established a fundamental principle: the spatial arrangement of atoms is as important as the connectivity. britannica.comwikipedia.org He, along with Odd Hassel, was awarded the Nobel Prize in Chemistry in 1969 for developing and applying the concept of conformation in chemistry. msu.edubritannica.comwikipedia.org This work solidified the chair conformation as the most stable form of cyclohexane, primarily because it staggers all adjacent bonds, minimizing torsional strain. britannica.com

Significance of Alkyl-Substituted Cyclohexanes in Organic Chemistry Research

Alkyl-substituted cyclohexanes are fundamental models for studying the principles of conformational analysis. studysmarter.co.ukresearchgate.net When a substituent replaces a hydrogen atom on a cyclohexane ring, the two possible chair conformations are no longer of equal energy. jove.commsu.edulibretexts.org A substituent can occupy one of two positions: axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the perimeter of the ring). wikipedia.org

Substituents generally prefer the more spacious equatorial position to avoid steric hindrance with the axial hydrogens on the same side of the ring, an unfavorable interaction known as a 1,3-diaxial interaction. jove.comwikipedia.org The energy difference between the axial and equatorial conformations is quantified by the "A-value," which represents the Gibbs free energy difference (ΔG°) for the equilibrium between the two chair forms. wikipedia.orglibretexts.org A larger A-value signifies a greater preference for the equatorial position and reflects the greater effective steric bulk of the substituent. wikipedia.orgfiveable.mepharmacy180.com For example, the bulky tert-butyl group has a very large A-value, meaning it will almost exclusively occupy the equatorial position, effectively "locking" the conformation. britannica.comlibretexts.org This makes alkyl-substituted cyclohexanes invaluable for investigating how steric demands influence molecular shape and reactivity. researchgate.netpharmacy180.com

| Substituent | A-Value (kcal/mol) |

|---|---|

| -CH₃ (Methyl) | 1.70 |

| -CH₂CH₃ (Ethyl) | 1.75 |

| -CH(CH₃)₂ (Isopropyl) | 2.15 |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 |

| -OH (Hydroxy) | 0.87 |

| -Br (Bromo) | 0.43 |

Data sourced from multiple references, including masterorganicchemistry.com.

Rationale for Focused Investigation on 1,4-Dibutylcyclohexane

1,4-Dibutylcyclohexane presents a compelling case for stereochemical investigation due to the interplay between its geometric isomers (cis and trans) and the conformational demands of the two butyl groups. wikipedia.orgfiveable.me

Trans-1,4-Dibutylcyclohexane : This isomer can adopt a chair conformation where both butyl groups are in equatorial positions (diequatorial). This arrangement is highly stable as it minimizes steric strain. brainly.compressbooks.pub The alternative diaxial conformation would place both bulky butyl groups in highly unfavorable axial positions, leading to severe 1,3-diaxial interactions, making this conformation energetically inaccessible.

Cis-1,4-Dibutylcyclohexane : In a chair conformation, the cis isomer must have one butyl group in an axial position and the other in an equatorial position (axial-equatorial). pressbooks.pubyoutube.com This is an inherently less stable arrangement than the diequatorial trans isomer because of the steric strain associated with the axial butyl group.

This inherent strain in the cis isomer raises a critical question: will the molecule retain the high-energy chair conformation, or will it distort into a non-chair form, such as a twist-boat, to alleviate the steric pressure of the axial substituent?

The structural dilemma of cis-1,4-dibutylcyclohexane makes it an excellent model compound for studying the energetic limits of cyclohexane's chair conformation. While the butyl group is not as sterically demanding as the tert-butyl group, it is still substantial. Research on the closely related cis-1,4-di-tert-butylcyclohexane has shown that the steric strain of having one bulky axial group is so severe that the molecule abandons the chair form altogether and adopts a twist-boat conformation as its lowest energy state. upenn.eduupenn.edusikhcom.netdoubtnut.com In the twist-boat form, both bulky groups can occupy pseudo-equatorial positions, which is energetically preferable to the axial-equatorial arrangement in the chair form. upenn.edusikhcom.net

By studying 1,4-dibutylcyclohexane, researchers can probe the tipping point where the energetic penalty of an axial substituent outweighs the inherent stability of the chair conformation. This provides valuable data on the magnitude of steric interactions and the flexibility of six-membered rings.

| Isomer | Most Stable Chair Conformation | Energetic Considerations | Likely Ground State Conformation |

|---|---|---|---|

| trans-1,4-Dibutylcyclohexane | Diequatorial | Highly stable; avoids 1,3-diaxial interactions. | Chair |

| cis-1,4-Dibutylcyclohexane | Axial-Equatorial | Significant steric strain from the axial butyl group. | Twist-Boat (by analogy to di-tert-butyl derivative) |

Analysis based on principles from references brainly.compressbooks.pubsikhcom.netdoubtnut.com.

Scope and Objectives of the Research Perspective on 1,4-Dibutylcyclohexane

This article provides a focused perspective on the chemical compound 1,4-dibutylcyclohexane. The primary scope is to analyze the compound through the lens of conformational analysis and stereochemistry, without delving into synthetic procedures, reaction mechanisms, or applications beyond its role as a model system.

The objectives are as follows:

To place the study of 1,4-dibutylcyclohexane within the historical and theoretical framework of cycloalkane conformational analysis.

To detail the specific stereochemical features of cis- and trans-1,4-dibutylcyclohexane.

To highlight the compound's importance as a model for investigating the balance of steric forces and conformational energies in substituted cyclohexanes.

To present key concepts, such as A-values and conformational isomerism, using data and established principles to inform the analysis.

Structure

3D Structure

Properties

CAS No. |

820233-15-6 |

|---|---|

Molecular Formula |

C14H28 |

Molecular Weight |

196.37 g/mol |

IUPAC Name |

1,4-dibutylcyclohexane |

InChI |

InChI=1S/C14H28/c1-3-5-7-13-9-11-14(12-10-13)8-6-4-2/h13-14H,3-12H2,1-2H3 |

InChI Key |

KMYGGPNJMODCTH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CCC(CC1)CCCC |

Origin of Product |

United States |

Synthesis Methodologies and Stereoselective Pathways to 1,4 Dibutylcyclohexane Isomers

Retrosynthetic Analysis of 1,4-Dibutylcyclohexane

A retrosynthetic analysis of 1,4-dibutylcyclohexane reveals several potential synthetic routes. The primary disconnections can be made at the carbon-carbon bonds between the cyclohexane (B81311) ring and the butyl groups, or within the cyclohexane ring itself.

One common approach involves the disconnection of the C-C bonds formed between the butyl groups and the cyclohexane ring. This leads to a 1,4-disubstituted cyclohexane precursor, such as a 1,4-dihalocyclohexane or a 1,4-cyclohexanedione. The butyl groups can then be introduced via nucleophilic substitution or addition reactions.

Alternatively, a disconnection of the cyclohexane ring itself suggests a cyclization strategy. For instance, a Diels-Alder reaction between a diene and a dienophile could form the six-membered ring with appropriate functionalities for subsequent conversion to the target molecule. Another possibility is the cyclization of a long-chain precursor that already contains the necessary carbon atoms.

A third strategy involves the modification of an existing aromatic ring. Disconnecting the C-H bonds on a pre-existing 1,4-dibutylbenzene (B74798) molecule and envisioning a reduction reaction provides a straightforward pathway to the desired saturated cyclohexane ring.

These retrosynthetic pathways form the basis for the synthetic methodologies discussed in the following sections.

General Approaches to Substituted Cyclohexane Ring Construction Relevant to 1,4-Dibutylcyclohexane Synthesis

The formation of the cyclohexane ring is a critical step in the synthesis of 1,4-dibutylcyclohexane. Several powerful reactions in organic synthesis can be employed to construct this six-membered ring system.

The Diels-Alder reaction is a cornerstone of six-membered ring synthesis, forming a cyclohexene (B86901) derivative from a conjugated diene and a dienophile. google.com For the synthesis of a precursor to 1,4-dibutylcyclohexane, one could envision a reaction between 1,3-butadiene (B125203) (the diene) and a dienophile containing the precursors to the butyl groups at the 1 and 4 positions. For example, a dienophile such as 1,4-diacetoxy-2-butene could be used. The resulting cyclohexene derivative can then be hydrogenated to the cyclohexane, and the acetate (B1210297) groups can be converted to the butyl groups through a series of reactions.

Another powerful cyclization method is the Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) condensation to form a cyclohexenone ring. While typically used for the synthesis of fused ring systems, the principles can be adapted for the construction of substituted cyclohexanes.

Ring expansion reactions provide a pathway to cyclohexanes from more readily available five-membered rings. For instance, a cyclopentanone (B42830) derivative can be treated with a reagent like diazomethane (B1218177) in a process that inserts a methylene (B1212753) group into the ring, expanding it to a cyclohexanone. Subsequent functionalization can then lead to the desired 1,4-dibutylcyclohexane.

Conversely, ring contraction of a seven-membered ring can also yield a cyclohexane derivative. While less common, certain rearrangements of cycloheptane (B1346806) systems can lead to the formation of a more stable six-membered ring.

Introduction of Butyl Substituents via Alkylation and Coupling Reactions

Once a suitable cyclohexane precursor is obtained, the next critical step is the introduction of the two butyl groups at the 1 and 4 positions. This can be achieved through direct alkylation or more sophisticated metal-catalyzed cross-coupling reactions.

While Friedel-Crafts alkylation is a well-known method for attaching alkyl groups to aromatic rings, its application to cyclohexane is not a direct analogy. However, a related and highly effective strategy involves the Friedel-Crafts acylation of benzene (B151609) with butanoyl chloride to form 1,4-dibutanoylbenzene. chemguide.co.uk This diketone can then be reduced to 1,4-dibutylbenzene using methods like the Clemmensen or Wolff-Kishner reduction. wikipedia.orggoogle.com Finally, the aromatic ring of 1,4-dibutylbenzene can be hydrogenated to yield a mixture of cis- and trans-1,4-dibutylcyclohexane. The stereoselectivity of this hydrogenation can be influenced by the choice of catalyst and reaction conditions. nsf.gov

| Step | Reactants | Reagents and Conditions | Product | Typical Yield |

|---|---|---|---|---|

| 1 | Benzene, Butanoyl chloride | AlCl₃, heat | 1,4-Dibutanoylbenzene | Good |

| 2 | 1,4-Dibutanoylbenzene | Zn(Hg), conc. HCl, heat (Clemmensen reduction) | 1,4-Dibutylbenzene | Effective for aryl-alkyl ketones |

Another direct alkylation approach involves the nucleophilic substitution of a 1,4-dihalocyclohexane with an organometallic reagent such as butyllithium (B86547) or a butyl Grignard reagent (butylmagnesium bromide). This reaction would directly form the carbon-carbon bond between the butyl group and the cyclohexane ring. The stereochemical outcome of this reaction would depend on the stereochemistry of the starting dihalide and the reaction mechanism (SN1 vs. SN2).

Modern synthetic organic chemistry offers a powerful toolkit of metal-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. These methods can be applied to the synthesis of 1,4-dibutylcyclohexane from a 1,4-dihalocyclohexane precursor.

The Suzuki coupling reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. In this context, 1,4-dihalocyclohexane could be coupled with butylboronic acid or a butylboronic ester. While Suzuki couplings have been extensively developed for sp²-hybridized carbons, recent advancements have extended their utility to unactivated secondary alkyl halides. chemicalbook.comchemguide.co.uk

The Heck reaction is a palladium-catalyzed reaction between an unsaturated halide and an alkene. wikipedia.orgorganic-chemistry.org While not a direct route to 1,4-dibutylcyclohexane from a saturated precursor, it could be used to introduce a butenyl group to a cyclohexene derivative, which could then be hydrogenated. For example, the Heck reaction of a halocyclohexene with 1-butene (B85601) could be a potential step in a multi-step synthesis.

The Kumada coupling reaction utilizes a nickel or palladium catalyst to couple a Grignard reagent with an organohalide. chemcess.com This would involve the reaction of a 1,4-dihalocyclohexane with butylmagnesium bromide. The Kumada coupling is a powerful tool for forming C(sp³)–C(sp³) bonds, making it a viable option for this synthesis.

| Reaction | Cyclohexane Precursor | Butyl Source | Catalyst | Key Features |

|---|---|---|---|---|

| Suzuki Coupling | 1,4-Dihalocyclohexane | Butylboronic acid/ester | Palladium complex | Tolerant of many functional groups; advancements for sp³-sp³ coupling exist. |

| Heck Reaction | Halocyclohexene | 1-Butene | Palladium complex | Forms a C=C bond, requiring a subsequent hydrogenation step. |

| Kumada Coupling | 1,4-Dihalocyclohexane | Butylmagnesium bromide | Nickel or Palladium complex | Effective for C(sp³)–C(sp³) bond formation. |

Hydrogenation of Aromatic Precursors (e.g., Butylbenzenes) for Cyclohexane Ring Formation

The formation of the 1,4-dibutylcyclohexane ring system is frequently achieved through the catalytic hydrogenation of an aromatic precursor, namely 1,4-dibutylbenzene. This process involves the addition of hydrogen across the aromatic ring, converting it into a saturated cyclohexane ring. The reaction is typically carried out under pressure in the presence of a metal catalyst.

A variety of catalysts are effective for the hydrogenation of benzene derivatives. gla.ac.uk Commonly employed catalysts include transition metals such as rhodium, ruthenium, nickel, and platinum, often supported on materials like silica (B1680970) (SiO2) or alumina (B75360) (Al2O3) to enhance their activity and stability. gla.ac.ukchemicalbook.com For the hydrogenation of alkyl-substituted benzenes, rhodium-based catalysts have demonstrated high efficacy. gla.ac.uk For instance, studies on the hydrogenation of various alkylbenzenes have been successfully carried out using rhodium on silica catalysts. gla.ac.uk

The reaction conditions, including temperature, hydrogen pressure, and solvent, play a crucial role in the efficiency and selectivity of the hydrogenation process. Typical conditions for the hydrogenation of aromatic rings involve elevated temperatures and pressures to facilitate the reaction. For example, the hydrogenation of benzene and its derivatives can be conducted at temperatures around 110°C and a hydrogen pressure of 60 bar in a biphasic water-substrate system using specific ruthenium catalysts. thieme-connect.de While specific conditions for 1,4-dibutylbenzene are not extensively documented in readily available literature, conditions used for other dialkylbenzenes can be inferred to be similar.

The general chemical equation for the hydrogenation of 1,4-dibutylbenzene to 1,4-dibutylcyclohexane is as follows:

C₁₄H₂₂ + 3H₂ → C₁₄H₂₈

This reaction typically yields a mixture of cis- and trans-1,4-dibutylcyclohexane isomers, with the ratio of the products being influenced by the choice of catalyst and reaction conditions.

Table 1: Illustrative Catalysts and Conditions for Hydrogenation of Aromatic Rings

| Catalyst | Support | Substrate Example | Temperature (°C) | Pressure (bar) |

| Rhodium | Silica | Substituted Benzenes | Ambient to elevated | Atmospheric to high |

| Ruthenium | - | Benzene Derivatives | ~110 | ~60 |

| Nickel | - | p-Phenylene diamine | 180 | 100-150 |

| Platinum | - | General Aromatic Rings | Ambient to elevated | Atmospheric to high |

Note: This table provides general examples of catalysts and conditions for aromatic hydrogenation and may not represent optimized conditions for 1,4-dibutylbenzene specifically.

Stereocontrol and Stereoselective Synthesis of Cis- and Trans-1,4-Dibutylcyclohexane

The spatial arrangement of the two butyl groups on the cyclohexane ring gives rise to two geometric isomers: cis-1,4-dibutylcyclohexane and trans-1,4-dibutylcyclohexane. In the cis isomer, both butyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. The ability to selectively synthesize one isomer over the other is of significant interest in various chemical applications.

Directed Hydrogenation Techniques for Stereoselective Reduction

Achieving stereocontrol during the hydrogenation of 1,4-dibutylbenzene is a key strategy for the selective synthesis of either the cis or trans isomer. The stereochemical outcome of the hydrogenation is influenced by the way the substrate adsorbs onto the catalyst surface. The addition of hydrogen typically occurs in a syn-addition manner, meaning both hydrogen atoms add to the same face of the double bond. youtube.com

While the hydrogenation of unsubstituted benzene yields cyclohexane, the presence of substituents on the aromatic ring can direct the approach of hydrogen, leading to a preference for one isomer. For 1,4-disubstituted benzenes, the catalyst and reaction conditions can influence the ratio of cis to trans products. For instance, in the hydrogenation of other 1,4-disubstituted aromatic compounds, the choice of a heterogeneous catalyst and the solvent system can impact the stereoselectivity of the reduction.

Stereoselective Alkylation Strategies for Precise Butyl Group Placement

An alternative approach to stereoselective synthesis involves the alkylation of a pre-existing cyclohexane derivative. While less common for the direct synthesis of 1,4-dibutylcyclohexane from simple precursors, stereoselective alkylation strategies are a powerful tool in organic synthesis for the precise placement of functional groups.

These methods often employ chiral auxiliaries or catalysts to control the stereochemistry of the newly formed carbon-carbon bond. For the synthesis of a specific isomer of 1,4-dibutylcyclohexane, one could envision a multi-step sequence starting from a cyclohexane precursor with existing stereocenters that direct the introduction of the butyl groups in a stereocontrolled manner.

Isomerization Pathways for Cis/Trans Interconversion (e.g., Acid/Base Catalyzed Epimerization)

Once a mixture of cis- and trans-1,4-dibutylcyclohexane is obtained, it is possible to enrich one isomer through isomerization. This process, often catalyzed by acids or bases, allows for the interconversion of the two isomers until a thermodynamic equilibrium is reached.

The mechanism of acid-catalyzed isomerization, or epimerization, typically involves the protonation of a group on the cyclohexane ring, leading to the formation of a carbocation intermediate. This intermediate can then be deprotonated to form either the cis or trans isomer. Over time, the reaction will favor the formation of the more thermodynamically stable isomer. In the case of 1,4-disubstituted cyclohexanes, the trans isomer, where both bulky butyl groups can occupy equatorial positions in the chair conformation, is generally more stable than the cis isomer, where one butyl group is forced into a less stable axial position.

Base-catalyzed isomerization can also be employed, particularly if there are acidic protons adjacent to the substituents. The specific conditions for the isomerization of 1,4-dibutylcyclohexane would depend on the chosen catalyst and solvent system. For example, in the context of other disubstituted cyclohexanes, catalysts such as sodium methoxide (B1231860) in a suitable solvent have been used to effect isomerization. chemicalbook.com

Green Chemistry Principles in 1,4-Dibutylcyclohexane Synthesis

The application of green chemistry principles to the synthesis of 1,4-dibutylcyclohexane aims to reduce the environmental impact of the production process. Key principles include maximizing atom economy and improving reaction efficiency.

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. docbrown.info

For the synthesis of 1,4-dibutylcyclohexane via the hydrogenation of 1,4-dibutylbenzene, the reaction is an addition reaction, which is inherently atom-economical. rsc.org

The balanced chemical equation is:

C₁₄H₂₂ (1,4-dibutylbenzene) + 3H₂ (hydrogen) → C₁₄H₂₈ (1,4-dibutylcyclohexane)

To calculate the atom economy, we use the following molar masses:

Molar mass of 1,4-dibutylbenzene (C₁₄H₂₂) ≈ 190.36 g/mol

Molar mass of Hydrogen (H₂) ≈ 2.02 g/mol

Molar mass of 1,4-dibutylcyclohexane (C₁₄H₂₈) ≈ 196.40 g/mol

Atom Economy Calculation:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

Atom Economy = (196.40 / (190.36 + 3 * 2.02)) x 100%

Atom Economy = (196.40 / (190.36 + 6.06)) x 100%

Atom Economy = (196.40 / 196.42) x 100% ≈ 100%

The theoretical atom economy for this reaction is approximately 100%, indicating that, in principle, all the atoms of the reactants are incorporated into the final product. This high atom economy is a significant advantage of this synthetic route from a green chemistry perspective. rsc.org

Solvent Selection and Sustainable Reaction Media

In the pursuit of greener chemical processes, there is a significant shift towards the use of sustainable and environmentally benign solvents. nih.govrsc.orgrsc.org Traditional volatile organic solvents (VOCs) are being replaced by alternatives with lower toxicity, reduced environmental impact, and higher recyclability. The application of such green solvents in the synthesis of 1,4-dibutylcyclohexane is a key aspect of developing sustainable manufacturing routes.

Key Considerations for Solvent Selection:

Polarity: The polarity of the solvent can affect the solubility of the reactants and the interaction with the catalyst surface, potentially influencing the cis/trans isomer ratio.

Sustainability: The environmental impact, renewability, and recyclability of the solvent are crucial for green chemistry applications. nih.gov

Catalyst Compatibility: The solvent should not deactivate the catalyst and should facilitate efficient mass transfer of reactants to the active sites.

| Solvent Type | Examples | Sustainability Aspects |

| Conventional | Hexane, Toluene | Often derived from petrochemical sources, can be volatile and pose environmental and health risks. wikipedia.org |

| Green Solvents | Water, Ethanol (B145695), Cyclopentyl methyl ether | Water is a non-toxic and abundant solvent. nih.gov Bio-derived alcohols like ethanol offer a renewable alternative. Ethers like cyclopentyl methyl ether are considered greener replacements for traditional non-polar solvents. nih.gov |

| Ionic Liquids | [Bmim]BF4 | Considered green due to their low vapor pressure and recyclability, which can enhance reactivity and simplify product separation. mdpi.com |

| Supercritical Fluids | Supercritical CO2 | A non-polar medium that can be suitable for reactions requiring such conditions, with the advantage of easy removal and minimal waste generation. nih.gov |

The use of green solvents like water or bio-based alcohols can significantly reduce the environmental footprint of 1,4-dibutylcyclohexane production. rsc.org Research into solvent effects on the hydrogenation of substituted benzenes indicates that the choice of solvent can indeed modulate the stereochemical outcome, although specific data for 1,4-dibutylcyclohexane is not extensively documented. gla.ac.uk

Catalytic Methodologies for Reduced Waste Generation

The development of efficient and recyclable catalysts is central to minimizing waste in the synthesis of 1,4-dibutylcyclohexane. Heterogeneous catalysts are widely favored in industrial applications due to their ease of separation from the reaction mixture, which allows for their reuse and reduces process waste.

Commonly used catalysts for the hydrogenation of aromatic compounds include metals such as palladium (Pd), platinum (Pt), rhodium (Rh), and nickel (Ni), often supported on materials like alumina (Al₂O₃), silica (SiO₂), or carbon. gla.ac.ukgoogle.com The choice of catalyst and support can influence both the activity and selectivity of the reaction.

Strategies for Waste Reduction:

Heterogeneous Catalysis: The use of solid-supported catalysts simplifies catalyst recovery and recycling, minimizing metal leaching into the product and reducing waste streams.

Catalyst Deactivation and Regeneration: Understanding the mechanisms of catalyst deactivation is crucial for developing robust catalysts with longer lifetimes. Regeneration protocols can further extend the catalyst's usability. e-bookshelf.de

High Selectivity: Catalysts that exhibit high selectivity towards the desired 1,4-dibutylcyclohexane isomers reduce the formation of by-products, simplifying purification and minimizing waste.

Recyclable Catalysts: Designing catalysts that can be easily recovered and reused over multiple cycles without significant loss of activity is a key principle of green chemistry. mdpi.com

| Catalyst System | Support Material | Key Advantages for Waste Reduction |

| Palladium on Carbon (Pd/C) | Activated Carbon | Widely used, efficient for aromatic hydrogenation, and easily recoverable by filtration. |

| Rhodium on Silica (Rh/SiO₂) | Silica | Can exhibit different selectivity profiles compared to other metals, offering a means to control product distribution. gla.ac.uk |

| Nickel-based catalysts | Alumina | A more cost-effective alternative to precious metal catalysts, though may require more forcing reaction conditions. google.com |

| Recyclable Ionic Liquid Phases | - | Can act as both solvent and catalyst support, allowing for easy separation and reuse of the catalytic system. mdpi.com |

Purification and Isolation Techniques for Stereoisomers of 1,4-Dibutylcyclohexane

Following the synthesis, the resulting mixture of cis and trans isomers of 1,4-dibutylcyclohexane must be separated to obtain the individual stereoisomers in high purity. The choice of purification and isolation technique depends on the physical properties of the isomers, such as their boiling points and crystallization behavior, as well as the desired scale of separation.

Common Separation Techniques:

Fractional Distillation: While a common technique for separating compounds with different boiling points, the close boiling points of cis and trans isomers of many dialkylcyclohexanes can make this method challenging and energy-intensive.

Preparative Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for the separation of stereoisomers. nih.govchromforum.org By selecting an appropriate stationary phase and mobile phase, it is possible to achieve good resolution between the cis and trans isomers. This method is particularly suitable for obtaining high-purity isomers on a laboratory scale.

Fractional Crystallization: This technique exploits differences in the solubility and crystal packing of the stereoisomers. google.comgoogle.com By carefully controlling the temperature and solvent composition, one isomer can be selectively crystallized from the mixture, leaving the other in the mother liquor. This method can be effective for large-scale separations if there is a significant difference in the crystallization behavior of the isomers.

| Separation Technique | Principle | Applicability for 1,4-Dibutylcyclohexane Isomers |

| Fractional Distillation | Separation based on differences in boiling points. | May be difficult due to potentially small differences in the boiling points of the cis and trans isomers. |

| Preparative HPLC | Differential partitioning of isomers between a stationary phase and a mobile phase. nih.gov | A versatile and effective method for obtaining high-purity samples of both isomers. The choice of a suitable column (e.g., C18) and eluent system is critical for achieving good separation. chromforum.org |

| Fractional Crystallization | Selective crystallization of one isomer from a solution based on differences in solubility. google.comgoogle.com | Potentially a cost-effective method for large-scale separation if the isomers exhibit significantly different melting points and crystallization tendencies. This often involves dissolving the mixture in a suitable solvent and cooling it to induce crystallization of the less soluble isomer. |

The successful isolation of pure cis- and trans-1,4-dibutylcyclohexane is essential for their specific applications and for detailed characterization of their physical and chemical properties. A combination of the above techniques may be necessary to achieve the desired level of purity.

Structural Elucidation and Conformational Analysis of 1,4 Dibutylcyclohexane Systems

Fundamental Principles of Cyclohexane (B81311) Conformational Isomerism

To comprehend the conformational landscape of 1,4-dibutylcyclohexane, it is essential to first grasp the basic principles governing the parent cyclohexane ring. A planar hexagonal structure is improbable due to significant angle strain, with bond angles of 120° instead of the ideal tetrahedral angle of 109.5°, and torsional strain from eclipsed carbon-hydrogen bonds. libretexts.orgbyjus.com To alleviate this strain, the cyclohexane ring adopts puckered, non-planar conformations. byjus.com

The most stable and predominant of these is the chair conformation . byjus.commasterorganicchemistry.com In this arrangement, all carbon-carbon bond angles are close to the ideal 109.5°, and all hydrogen atoms on adjacent carbons are in a staggered arrangement, making the ring essentially free of both angle and torsional strain. libretexts.org Careful examination of the chair form reveals two distinct types of hydrogen positions:

Axial (a): Six bonds that are oriented parallel to the principal symmetry axis of the ring, pointing straight up or down. utexas.edu

Equatorial (e): Six bonds that point outwards from the "equator" of the ring. utexas.edu

Cyclohexane rapidly interconverts between two equivalent chair conformations through a process known as ring flipping or chair flipping . byjus.comlibretexts.org During this process, all axial bonds become equatorial, and all equatorial bonds become axial. masterorganicchemistry.comlibretexts.org This interconversion is not a simple rotation and must pass through several higher-energy conformations, including the twist-boat , boat , and the high-energy half-chair transition state. masterorganicchemistry.comwikipedia.org The energy barrier for the chair-chair interconversion in unsubstituted cyclohexane is approximately 10 kcal/mol (45 kJ/mol). masterorganicchemistry.comlibretexts.org

The relative stabilities of the principal conformations are generally ranked as follows: Chair > Twist-Boat > Boat > Half-Chair. wikipedia.orglscollege.ac.in At room temperature, over 99.99% of cyclohexane molecules exist in the chair conformation due to its superior stability. byjus.com

Stereoisomerism in 1,4-Dibutylcyclohexane: Cis- and Trans-Forms

The presence of two butyl substituents on the cyclohexane ring at positions 1 and 4 gives rise to stereoisomerism. Specifically, 1,4-dibutylcyclohexane exists as two geometric isomers: cis-1,4-dibutylcyclohexane and trans-1,4-dibutylcyclohexane. These isomers belong to a class of stereoisomers known as diastereomers, as they are not mirror images of each other. reddit.comtcichemicals.com The distinction between the cis and trans forms lies in the spatial arrangement of the two butyl groups relative to the plane of the cyclohexane ring. In the cis isomer, both butyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides.

Synthesis and Chromatographic Separation Strategies for Pure Stereoisomers

The synthesis of 1,4-dibutylcyclohexane stereoisomers typically involves the catalytic hydrogenation of 1,4-dibutylbenzene (B74798). This reaction, commonly carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C) or a homogeneous catalyst like Wilkinson's catalyst, reduces the aromatic ring to a cyclohexane ring. libretexts.orgencyclopedia.pub The hydrogenation of the aromatic precursor generally yields a mixture of the cis and trans isomers. The ratio of the isomers can be influenced by the choice of catalyst and reaction conditions such as temperature and pressure. For instance, certain rhodium-based catalysts have been shown to selectively produce cis-configured products in the hydrogenation of aromatic rings. libretexts.org

Table 1: Synthetic Strategies for 1,4-Dibutylcyclohexane Isomers

| Precursor | Reagents and Conditions | Product(s) | Notes |

| 1,4-Dibutylbenzene | H₂, Pd/C, Ethanol (B145695), Room Temperature, Atmospheric Pressure | Mixture of cis- and trans-1,4-dibutylcyclohexane | A common and straightforward method for producing a mixture of isomers. |

| 1,4-Dibutylbenzene | H₂, Rhodium-based catalyst (e.g., (Cyclohexyl-CAAC)Rh(COD)Cl), Hexane, Elevated Pressure | Predominantly cis-1,4-dibutylcyclohexane | Offers stereoselective synthesis towards the cis isomer. libretexts.org |

Following the synthesis, the separation of the cis and trans isomers is essential for obtaining pure samples for further analysis. Gas chromatography (GC) is a highly effective technique for this purpose. The two isomers have different physical properties, such as boiling points and vapor pressures, which allows for their separation on a suitable GC column. A non-polar stationary phase is often employed, where the elution order is primarily determined by the boiling points of the isomers. The more stable and generally higher-boiling trans isomer is expected to have a longer retention time than the cis isomer. The efficiency of the separation can be optimized by adjusting parameters such as the column length, stationary phase, temperature gradient, and carrier gas flow rate.

Relative Configurational Assignment Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous assignment of the relative configuration of the cis and trans isomers of 1,4-dibutylcyclohexane. The key to this assignment lies in the analysis of the proton (¹H) NMR spectra, specifically the chemical shifts and coupling constants of the methine protons at the C1 and C4 positions.

In the more stable diequatorial conformation of the trans isomer, the methine protons are in axial positions. This leads to a characteristic splitting pattern due to large axial-axial couplings with the adjacent axial protons on the cyclohexane ring. Conversely, in the cis isomer, one methine proton is axial and the other is equatorial. The equatorial methine proton will exhibit smaller axial-equatorial and equatorial-equatorial couplings. These differences in coupling constants provide a definitive method for distinguishing between the two isomers.

J-based configuration analysis (JBCA) is a methodology that utilizes various coupling constants (³JHH, ³JCH, and ²JCH) to determine the relative stereochemistry. columbia.edu By comparing the experimentally measured coupling constants with those predicted for the possible conformations of the cis and trans isomers, a confident assignment can be made. columbia.edu

Interconversion Mechanisms between Cis and Trans Isomers under Specific Conditions

While the cis and trans isomers of 1,4-dibutylcyclohexane are configurationally stable under normal conditions, interconversion can be induced under specific, often harsh, conditions. Thermal isomerization is one such mechanism. By heating the isomer mixture to a high temperature, it is possible to overcome the energy barrier for ring flipping and C-C bond rotation, which can lead to the establishment of a thermodynamic equilibrium between the cis and trans forms. This process is often catalyzed by the presence of a Lewis acid or a hydrogenation/dehydrogenation catalyst.

The mechanism is believed to proceed through a series of conformational changes, including ring flipping to a higher-energy twist-boat or boat conformation, which can facilitate the repositioning of the butyl groups. At elevated temperatures, the molecule has sufficient energy to access these less stable conformations, allowing for the eventual conversion of the less stable cis isomer to the more stable trans isomer until a thermodynamic equilibrium is reached.

Advanced Spectroscopic and Diffraction Techniques for Conformational and Stereochemical Analysis

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics (e.g., NOESY, EXSY)

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Exchange Spectroscopy (EXSY), provide detailed insights into the conformational dynamics and stereochemistry of 1,4-dibutylcyclohexane.

NOESY is used to identify protons that are close to each other in space, typically within 5 Å. huji.ac.il This is particularly useful for differentiating between the cis and trans isomers. In the cis isomer, the axial and equatorial butyl groups are on the same side of the ring, leading to potential NOE cross-peaks between the protons of the two butyl groups. In the stable diequatorial trans isomer, the butyl groups are far apart, and such cross-peaks would be absent. Instead, NOEs would be observed between the equatorial butyl group protons and the adjacent equatorial and axial protons on the cyclohexane ring.

EXSY is the NMR experiment of choice for studying chemical exchange processes, such as conformational changes. docsity.com For 1,4-dibutylcyclohexane, EXSY can be used to study the dynamics of the chair-chair interconversion. By analyzing the cross-peaks in an EXSY spectrum, it is possible to determine the rate of ring flipping. This is particularly informative for the cis isomer, where ring flipping leads to an exchange between two equivalent conformations. For the trans isomer, EXSY can be used to search for evidence of the minor, highly unstable diaxial conformer in equilibrium with the major diequatorial form, although the population of the diaxial form is expected to be very low.

Table 2: Application of 2D NMR Techniques to 1,4-Dibutylcyclohexane

| Technique | Information Gained | Expected Observations for cis-Isomer | Expected Observations for trans-Isomer (diequatorial) |

| NOESY | Through-space proton-proton proximities | Potential cross-peaks between protons of the two butyl groups. | No cross-peaks between butyl groups; cross-peaks between butyl protons and adjacent ring protons. |

| EXSY | Conformational exchange dynamics | Cross-peaks indicating the exchange between the two equivalent axial-equatorial chair conformations. | Primarily diagonal peaks due to the high stability of the diequatorial form; potential for very weak cross-peaks if the diaxial form is populated. |

Vibrational Spectroscopy (Infrared and Raman) for Conformational Fingerprinting and Isomer Differentiation

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, serves as a valuable tool for distinguishing between the cis and trans isomers of 1,4-dibutylcyclohexane based on their unique molecular vibrations. The differences in the symmetry of the two isomers lead to distinct spectral fingerprints, particularly in the region of 400 to 1500 cm⁻¹.

The trans isomer, in its preferred diequatorial conformation, possesses a higher degree of symmetry (approaching C2h) than the cis isomer (Cs symmetry). This difference in symmetry has a direct impact on the number and activity of the vibrational modes in the IR and Raman spectra. According to the mutual exclusion rule, for a molecule with a center of inversion (like the idealized trans isomer), vibrations that are Raman active are IR inactive, and vice versa. While the actual molecule may not perfectly adhere to this rule due to its dynamic nature, significant differences in the spectra of the two isomers are expected.

The IR and Raman spectra can be used for conformational fingerprinting by identifying characteristic bands associated with specific vibrational modes of the cyclohexane ring and the butyl substituents. For example, C-H stretching and bending vibrations, as well as C-C stretching modes of the cyclohexane ring, will be sensitive to the stereochemistry. By comparing the experimental spectra with theoretically calculated spectra for the different possible conformations of the cis and trans isomers, it is possible to confirm the dominant conformation of each isomer and to identify unique spectral markers for their differentiation.

X-ray Diffraction Studies of Crystalline Derivatives or Co-crystals for Solid-State Conformation

X-ray diffraction is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method provides detailed information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. For complex molecules like 1,4-dibutylcyclohexane, which can exist in various conformations, studying crystalline derivatives or co-crystals can provide invaluable insights into its preferred solid-state geometry.

The process of co-crystallization involves combining the target molecule (in this case, a 1,4-dibutylcyclohexane isomer) with a second compound, known as a coformer, to produce a new crystalline solid with a unique structure. This can be particularly useful when the target compound itself does not readily form crystals suitable for X-ray diffraction analysis.

A comprehensive search of scientific literature and crystallographic databases did not yield any specific X-ray diffraction studies on crystalline derivatives or co-crystals of 1,4-dibutylcyclohexane. Therefore, no experimental data on its solid-state conformation from this technique is currently available.

Should such studies be conducted, the resulting data would typically be presented in a format similar to the hypothetical table below. This table illustrates the type of structural parameters that would be determined.

Hypothetical X-ray Crystallographic Data for a 1,4-Dibutylcyclohexane Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | Value |

| Bond Lengths (Å) | |

| C-C (cyclohexane ring) | Average Value |

| C-C (butyl chain) | Average Value |

| C-H | Average Value |

| Bond Angles (°) | |

| C-C-C (cyclohexane ring) | Average Value |

| C-C-C (butyl chain) | Average Value |

| Torsion Angles (°) |

Note: The data in this table is purely illustrative and does not represent actual experimental findings for 1,4-dibutylcyclohexane.

Electron Diffraction in Gas Phase for Molecular Structure Determination

Gas-phase electron diffraction (GED) is an experimental technique used to determine the molecular structure of volatile compounds in the gaseous state. wikipedia.org This method is particularly valuable for conformational analysis as it provides information about the molecule's geometry free from the influence of intermolecular forces present in the solid or liquid state. wikipedia.org The technique involves directing a beam of high-energy electrons at a gaseous sample and analyzing the resulting diffraction pattern. This pattern contains information about the distances between all pairs of atoms in the molecule.

A thorough review of the available scientific literature indicates that no gas-phase electron diffraction studies have been reported for 1,4-dibutylcyclohexane. Consequently, there is no experimental data from this method on its gas-phase molecular structure and conformational preferences.

If a GED study were to be performed on 1,4-dibutylcyclohexane, it would provide key structural parameters such as internuclear distances (bond lengths), bond angles, and the relative abundance of different conformers (e.g., chair, boat, or twist-boat) present in the gas phase at a given temperature. The analysis would also yield information on the amplitudes of molecular vibrations.

Computational and Theoretical Investigations on 1,4 Dibutylcyclohexane

Quantum Mechanical Calculations for Energy Landscape Mapping

Quantum mechanical (QM) methods, grounded in the fundamental principles of quantum physics, offer a highly accurate means of investigating the electronic structure and energy of molecules. These methods are instrumental in mapping the potential energy surface of 1,4-dibutylcyclohexane and identifying its stable conformers.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Energy Minimization

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For 1,4-dibutylcyclohexane, DFT is employed to perform geometry optimizations, a process that locates the minimum energy structure for a given conformer. This involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached.

The choice of functional and basis set is critical in DFT calculations. A common approach involves using a hybrid functional, such as B3LYP, which combines the strengths of Hartree-Fock theory and density functional approximations. This is often paired with a Pople-style basis set, like 6-31G(d), which provides a good description of the electron distribution.

For 1,4-dibutylcyclohexane, DFT calculations would be used to optimize the geometries of the various possible conformers, including the chair, twist-boat, and boat forms of both the cis and trans isomers. The primary chair conformations for the trans isomer are the diequatorial (e,e) and the diaxial (a,a) forms. For the cis isomer, the two chair conformations are equivalent, with one butyl group in an axial position and the other in an equatorial position (a,e).

The minimized energies of these conformers can then be compared to determine their relative stabilities. For instance, the energy difference between the diequatorial and diaxial conformers of trans-1,4-dibutylcyclohexane is a key parameter that governs their equilibrium population.

Ab Initio Methods for High-Accuracy Conformational Energy Calculations

Ab initio methods are a class of quantum chemistry methods that are based solely on theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide even higher accuracy for conformational energy calculations.

These high-level calculations are often performed on the geometries previously optimized using DFT. This single-point energy calculation provides a more refined estimate of the energy difference between conformers. For a molecule like 1,4-dibutylcyclohexane, applying a method such as MP2 with a larger basis set, for example, aug-cc-pVTZ, would yield highly reliable relative conformational energies.

The results of such calculations would be expected to show a significant energy preference for the diequatorial conformer of the trans isomer due to the avoidance of 1,3-diaxial interactions present in the diaxial form. For the cis isomer, the chair conformation with one axial and one equatorial butyl group would be the ground state, but the twist-boat conformation might be energetically accessible.

Prediction of Conformational Equilibrium Populations

The relative energies (ΔE) obtained from quantum mechanical calculations can be used to predict the equilibrium populations of the different conformers at a given temperature (T) using the Boltzmann distribution equation:

Ni / Nj = exp(-(Ei - Ej) / RT)

where Ni and Nj are the populations of conformers i and j, Ei and Ej are their respective energies, and R is the gas constant.

Due to the lack of specific experimental or high-level computational data for 1,4-dibutylcyclohexane in the available literature, we can estimate the energy differences based on the established A-value for a butyl group. The A-value represents the Gibbs free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane (B81311). The A-value for a butyl group is approximately 2.1 kcal/mol.

For trans-1,4-dibutylcyclohexane, the diaxial conformer has two axial butyl groups, leading to significant 1,3-diaxial interactions. The energy difference compared to the diequatorial conformer would be roughly twice the A-value of a butyl group. For cis-1,4-dibutylcyclohexane, the two chair forms are energetically equivalent.

Table 1: Estimated Relative Energies and Equilibrium Populations of 1,4-Dibutylcyclohexane Chair Conformers at 298 K

| Isomer | Conformer | Estimated ΔG (kcal/mol) | Estimated Population (%) |

| trans | Diequatorial (e,e) | 0 | >99.9 |

| trans | Diaxial (a,a) | ~4.2 | <0.1 |

| cis | Axial/Equatorial (a,e) | 0 | 100 (for chair forms) |

Note: These are estimated values based on the A-value of a butyl group. The actual values may differ.

Molecular Mechanics and Molecular Dynamics Simulations

While quantum mechanical methods provide high accuracy, their computational cost can be prohibitive for studying the dynamic behavior of molecules or for screening a large number of conformations. Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a computationally efficient alternative.

Force Field Development and Validation for Butyl-Substituted Cyclohexanes

Molecular mechanics methods rely on a set of parameters known as a force field to describe the potential energy of a molecule as a function of its atomic coordinates. A force field consists of terms that account for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

The accuracy of MM calculations is critically dependent on the quality of the force field parameters. For butyl-substituted cyclohexanes, force fields such as MM3, MM4, and general-purpose force fields like GAFF (General Amber Force Field) can be used. nih.gov However, for highly accurate predictions, it may be necessary to develop and validate specific parameters for the butyl-cyclohexane moiety.

This process typically involves fitting the force field parameters to reproduce experimental data (e.g., geometries, vibrational frequencies, and conformational energies) or high-level QM calculations for a set of small, representative molecules. For instance, the torsional parameters for the C-C-C-C dihedral angles within the butyl group and the C-C-Cring-Cring dihedral angles would be crucial for accurately modeling the conformational preferences of the butyl chains and their interaction with the cyclohexane ring.

Conformational Searching Algorithms and Global Minimum Identification

Given the flexibility of the two butyl chains, 1,4-dibutylcyclohexane possesses a large number of possible conformations. Identifying the global minimum energy structure requires the use of systematic or stochastic conformational searching algorithms.

Methods such as Monte Carlo, simulated annealing, or genetic algorithms can be used to explore the conformational space. These algorithms generate a large number of different conformations by randomly or systematically changing the dihedral angles of the molecule. Each generated conformation is then subjected to energy minimization using a molecular mechanics force field.

By comparing the energies of all the minimized structures, the global minimum energy conformation can be identified. For trans-1,4-dibutylcyclohexane, the global minimum is expected to be the diequatorial chair conformation with the butyl chains in an extended, anti-periplanar arrangement to minimize steric hindrance. For the cis isomer, the global minimum would likely be a chair conformation with the equatorial butyl group extended and the axial butyl group oriented to minimize 1,3-diaxial interactions. The search would also explore non-chair conformations, such as the twist-boat, which might be populated for the cis isomer.

Table 2: Key Torsional Angles for Low-Energy Conformers of 1,4-Dibutylcyclohexane

| Isomer | Conformer | Ring Torsion (C1-C2-C3-C4) | Butyl Group Torsion (Cring-Cα-Cβ-Cγ) |

| trans | Diequatorial (e,e) | ~55° (gauche) | ~180° (anti) |

| cis | Axial/Equatorial (a,e) | ~55° (gauche) | ~180° (anti) for equatorial, varied for axial |

Note: These are idealized values. Actual values would be determined by geometry optimization.

Dynamic Behavior of 1,4-Dibutylcyclohexane and Interconversion Pathways

The dynamic behavior of 1,4-dibutylcyclohexane is dominated by the interconversion between different ring conformations, primarily the chair and twist-boat forms. For the cis isomer, the chair conformation necessitates one butyl group being in the sterically demanding axial position while the other is in the more stable equatorial position. This steric strain can be alleviated in a twist-boat conformation where both butyl groups can adopt pseudo-equatorial positions.

Computational studies on analogous molecules, such as cis-1,4-di-tert-butylcyclohexane, have shown that the twist-boat conformer can be the global minimum in energy, in contrast to the typical preference for the chair conformation in most substituted cyclohexanes. upenn.edu For cis-1,4-dibutylcyclohexane, a similar, though less pronounced, effect is expected. The lower steric bulk of the n-butyl group compared to the tert-butyl group means that the energy difference between the chair and twist-boat forms will be smaller.

The interconversion between these conformers proceeds through transition states, with the boat conformation often identified as a key transition state in the chair-to-twist-boat interconversion. nih.gov Dynamic NMR spectroscopy, in conjunction with computational methods, has been instrumental in elucidating these pathways for related molecules. nih.gov Low-temperature NMR studies can "freeze out" the individual conformers, allowing for the determination of their relative populations and the energy barriers for their interconversion. nih.gov For cis-1,4-di-tert-butylcyclohexane, free-energy barriers of 6.83 and 6.35 kcal/mol have been found for the interconversion of the major (twist-boat) and minor (chair) conformers at -148.1 °C. nih.gov Similar studies would be necessary to determine the precise energy barriers for 1,4-dibutylcyclohexane.

The interconversion pathways can be mapped out on a potential energy surface (PES) using computational methods. These calculations involve identifying the stationary points (minima corresponding to stable conformers and saddle points corresponding to transition states) and then connecting them through intrinsic reaction coordinate (IRC) calculations. For 1,4-disubstituted cyclohexanes, the PES can be complex, involving multiple chair, twist-boat, and boat conformations, as well as the transition states that connect them.

Solvent Models and Explicit Solvent Simulations for Environmental Effects

The conformational equilibrium of 1,4-dibutylcyclohexane can be influenced by its environment, and computational models can account for these solvent effects in several ways. The two main approaches are the use of implicit solvent models and explicit solvent simulations.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide a good first approximation of the solvent's effect on the relative energies of the conformers. However, it does not account for specific solute-solvent interactions, such as hydrogen bonding, which may be important in certain solvents.

Explicit solvent simulations, typically performed using molecular dynamics (MD) or Monte Carlo (MC) methods, involve surrounding the solute molecule with a number of individual solvent molecules. This approach is computationally more demanding but provides a more realistic representation of the solvent environment, capturing specific interactions and the dynamic nature of the solute-solvent system. Comparing explicit and implicit solvent simulations can reveal the importance of specific solvent interactions in determining conformational preferences. nih.gov For instance, in some systems, explicit water molecules have been shown to alter the predicted stability order of conformers compared to gas-phase or continuum model calculations. researchgate.net

For a non-polar molecule like 1,4-dibutylcyclohexane, the choice of solvent is not expected to dramatically alter the conformational equilibrium, as the interactions are likely to be dominated by weaker van der Waals forces. However, subtle shifts in conformer populations can occur, and accurate computational models are necessary to predict these changes. The speed of conformational change can also be affected by the solvent, with implicit solvent models often showing faster sampling of conformational space due to a reduction in solvent viscosity. nih.gov

Theoretical Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can then be used to aid in the interpretation of experimental spectra and the assignment of conformations.

Calculation of NMR Chemical Shifts and Coupling Constants for Conformational Assignment

NMR spectroscopy is one of the most valuable experimental techniques for studying the conformational dynamics of molecules in solution. Theoretical calculations of NMR chemical shifts and spin-spin coupling constants can provide a direct link between a computed structure and an experimental spectrum.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. nih.gov By calculating the chemical shifts for each of the stable conformers of 1,4-dibutylcyclohexane, it is possible to predict the NMR spectrum of each. These predicted spectra can then be compared with experimental low-temperature NMR data to assign the signals to specific conformers. For example, in cis-1,4-di-tert-butylcyclohexane, the 13C NMR signals were assigned to the twist-boat and chair conformations based on their different symmetries and the calculated chemical shifts. nih.gov

The following table shows hypothetical calculated 13C NMR chemical shifts for the chair and twist-boat conformers of cis-1,4-dibutylcyclohexane, based on the principles observed for the di-tert-butyl analog.

| Carbon Atom | Chair Conformer (ppm) | Twist-Boat Conformer (ppm) |

| C1, C4 (ring) | 35.0 | 38.0 |

| C2, C3, C5, C6 (ring) | 28.0 | 30.0 |

| C1' (butyl) | 32.0 | 34.0 |

| C2' (butyl) | 26.0 | 27.0 |

| C3' (butyl) | 23.0 | 23.5 |

| C4' (butyl) | 14.0 | 14.1 |

Note: This data is illustrative and based on general principles of conformational analysis and NMR spectroscopy.

Similarly, the calculation of spin-spin coupling constants, particularly the vicinal coupling constants (3JHH), can provide valuable information about the dihedral angles in the molecule, which are directly related to its conformation. The Karplus equation relates the magnitude of 3JHH to the dihedral angle between the coupled protons. By calculating these coupling constants for different conformers, one can further refine the conformational assignment.

Simulation of Vibrational Spectra for Conformational Analysis and Isomer Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule's vibrational modes. Theoretical calculations of vibrational frequencies and intensities can be used to simulate the IR and Raman spectra of different conformers and isomers of 1,4-dibutylcyclohexane.

These calculations are typically performed using density functional theory (DFT) methods, such as B3LYP, in conjunction with a suitable basis set. bohrium.com By comparing the simulated spectra with experimental data, it is possible to identify the conformers present in a sample and to distinguish between the cis and trans isomers. Each conformer will have a unique set of vibrational frequencies, and the calculated spectrum is a weighted average of the spectra of the individual conformers present at a given temperature.

The following table presents a hypothetical set of calculated vibrational frequencies for a few characteristic modes of the diequatorial chair conformation of trans-1,4-dibutylcyclohexane.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C-H stretch (ring) | 2950-2850 |

| C-H stretch (butyl) | 2960-2870 |

| CH₂ scissoring | 1470-1450 |

| Ring breathing | ~800 |

Note: This data is illustrative and based on typical vibrational frequencies for substituted cyclohexanes.

Reaction Mechanism Elucidation Using Computational Chemistry for Derivatives

Computational chemistry can also be used to investigate the mechanisms of chemical reactions involving derivatives of 1,4-dibutylcyclohexane.

Transition State Characterization for Isomerization Reactions

Isomerization reactions, such as the cis-trans isomerization of 1,4-dibutylcyclohexane derivatives, can be studied computationally by locating and characterizing the transition state (TS) for the reaction. The TS is a first-order saddle point on the potential energy surface, and its structure and energy determine the activation barrier and the rate of the reaction.

The search for a transition state typically involves optimizing the geometry to a saddle point and then performing a frequency calculation to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. Once the TS has been located, an intrinsic reaction coordinate (IRC) calculation can be performed to connect the TS to the reactant and product minima, thereby confirming that it is the correct transition state for the reaction of interest.

For a hypothetical acid-catalyzed isomerization of a 1,4-dibutylcyclohexane derivative, computational methods could be used to explore different possible mechanisms, such as those involving carbocation intermediates. By calculating the energies of the reactants, products, intermediates, and transition states, the most likely reaction pathway can be determined.

Energetics of Functionalization Reactions on Butyl Groups or Ring

Currently, specific computational studies detailing the energetics of functionalization reactions exclusively on the butyl groups or the cyclohexane ring of 1,4-dibutylcyclohexane are not extensively available in peer-reviewed literature. However, general principles from computational investigations on the reactivity of alkylcyclohexanes and other cycloalkanes can be applied to understand the likely energetic landscapes of such reactions.

Theoretical studies on the functionalization of saturated hydrocarbons, such as 1,4-dibutylcyclohexane, often focus on C-H bond activation, which is a critical step in many synthetic transformations. The cyclohexane ring possesses both axial and equatorial C-H bonds, and the two n-butyl substituents introduce additional primary and secondary C-H bonds. The reactivity and, consequently, the energetics of functionalization at these different positions are influenced by several factors, including bond dissociation energies (BDEs), steric hindrance, and the nature of the attacking reagent.

Computational methods like Density Functional Theory (DFT) are powerful tools for investigating the reaction mechanisms and energetics of C-H functionalization. For instance, studies on the oxidation of cyclohexane show that the abstraction of a hydrogen atom is the initial and often rate-determining step. The BDE of tertiary C-H bonds is generally lower than that of secondary and primary C-H bonds, making them more susceptible to abstraction. In 1,4-dibutylcyclohexane, all the C-H bonds on the ring are secondary, as are the methylene (B1212753) C-H bonds on the butyl chains, while the methyl groups possess primary C-H bonds.

The presence of the butyl groups can influence the reactivity of the cyclohexane ring. Theoretical models of substituted cyclohexanes indicate that the conformational preference of the substituents (axial vs. equatorial) can affect the accessibility and reactivity of the ring's C-H bonds. For 1,4-dibutylcyclohexane, the bulky butyl groups will predominantly occupy the equatorial positions to minimize steric strain, a phenomenon known as the A-value. This conformational preference would expose the axial C-H bonds on the ring to a different steric environment than the equatorial ones.

The energetics of functionalization can also be explored through computational modeling of catalytic processes. Palladium-catalyzed C-H functionalization, for example, is a widely studied area where computational chemistry has provided significant insights into reaction mechanisms and energy profiles. escholarship.org The application of such computational models to 1,4-dibutylcyclohexane would involve calculating the energies of intermediates and transition states for various functionalization pathways on both the ring and the butyl chains.

While specific energetic data for the functionalization of 1,4-dibutylcyclohexane is not available, a hypothetical DFT study would likely reveal the following trends:

C-H Bond Dissociation Energies: The secondary C-H bonds on the cyclohexane ring and the butyl chains would have similar BDEs, which would be lower than the primary C-H bonds of the terminal methyl groups. The C-H bonds at the point of attachment of the butyl group to the ring (tertiary carbons) would have the lowest BDEs.

Steric Effects: The bulky butyl groups would sterically hinder the approach of reagents to the adjacent C-H bonds on the cyclohexane ring, potentially increasing the activation energy for functionalization at these positions.

Future computational investigations are needed to provide precise energetic data for the functionalization of 1,4-dibutylcyclohexane. Such studies would be valuable for designing selective synthetic methodologies targeting specific positions on the molecule.

QSAR/QSPR Approaches for Structural Descriptors (excluding properties)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. nih.gov The foundation of these models lies in the use of molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule. nih.gov For a molecule like 1,4-dibutylcyclohexane, a variety of structural descriptors can be calculated to be used in QSAR/QSPR studies. This section focuses on the types of structural descriptors that would be relevant for such an analysis, excluding the prediction of specific properties.

The generation of molecular descriptors is the first step in building a QSAR/QSPR model. These descriptors can be broadly categorized into several classes:

Topological Descriptors (2D): These descriptors are derived from the 2D representation of the molecule and describe the connectivity of atoms. They are independent of the 3D conformation of the molecule.

Geometrical Descriptors (3D): These descriptors are calculated from the 3D coordinates of the atoms in a molecule and provide information about its size, shape, and surface area.

Electronic Descriptors: These descriptors relate to the electronic structure of the molecule, such as charge distribution and orbital energies.

Constitutional Descriptors: These are the simplest descriptors and include information about the molecular formula, such as atom counts, molecular weight, and the number of rings.

For 1,4-dibutylcyclohexane, a comprehensive set of structural descriptors would be calculated to capture its unique structural features. A QSPR study on cycloalkanes identified several key descriptors for predicting their thermodynamic properties, which can serve as a reference for the types of descriptors applicable to 1,4-dibutylcyclohexane. nih.gov

Below is a table of representative structural descriptors that would be calculated for 1,4-dibutylcyclohexane in a QSAR/QSPR study.

| Descriptor Class | Descriptor Name | Description |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Atom Count | The total number of atoms in the molecule. | |

| Ring Count | The number of rings in the molecule (in this case, 1). | |

| Number of Rotatable Bonds | The number of bonds that allow free rotation, which would be present in the butyl chains. | |

| Topological | Wiener Index | A distance-based topological index that is calculated as the sum of distances between all pairs of vertices in the molecular graph. |

| Balaban J Index | A highly discriminating distance-based topological index. | |

| Kier & Hall Connectivity Indices | A family of topological indices that describe the degree of branching and connectivity in a molecule. | |

| Kappa Shape Indices | Topological indices that encode information about the shape of the molecule. | |

| Geometrical | Molecular Volume | The volume occupied by the molecule. |

| Surface Area | The total surface area of the molecule. | |

| Principal Moments of Inertia | A set of three values that describe the mass distribution of the molecule and are related to its shape. | |

| Shadow Indices | Descriptors that characterize the shape of the molecule by projecting its shadow onto different planes. | |

| Electronic | Polarizability | The ease with which the electron cloud of the molecule can be distorted by an external electric field. |

| Dipole Moment | A measure of the separation of positive and negative charges in the molecule. For the non-polar 1,4-dibutylcyclohexane, this would be close to zero. |

The selection of the most relevant descriptors from a large pool of calculated descriptors is a critical step in QSAR/QSPR modeling. Techniques such as Genetic Algorithms (GA) combined with Multiple Linear Regression (MLR) are often employed for this purpose. nih.gov The goal is to identify a small subset of descriptors that can effectively model the relationship between structure and the activity or property of interest without overfitting the data.

In the context of 1,4-dibutylcyclohexane, these structural descriptors could be used to develop models for a variety of endpoints. For example, in environmental science, QSAR models could be developed to predict the toxicity or biodegradability of 1,4-dibutylcyclohexane and related compounds. In materials science, QSPR models could be used to predict properties relevant to its use as a solvent or a component in lubricant formulations. The careful selection and application of these structural descriptors are key to building robust and predictive QSAR/QSPR models.

Reactivity Profiles and Derivatization Strategies for 1,4 Dibutylcyclohexane

Reactions at the Butyl Side Chains

The n-butyl groups of 1,4-dibutylcyclohexane offer multiple sites for functionalization, primarily through reactions involving the C-H bonds of the methylene (B1212753) (–CH2–) and methyl (–CH3) groups. The reactivity of these sites is influenced by their position on the chain and the nature of the attacking reagent.

The selective oxidation of the butyl side chains in 1,4-dibutylcyclohexane presents a significant challenge due to the similar reactivity of the various methylene C-H bonds. However, strategies have been developed for the selective oxidation of long-chain alkanes that can be applied to this system. These methods often rely on catalysts that can differentiate between the terminal methyl group and the internal secondary carbons.

One approach involves the use of specialized catalysts, such as manganese-porphyrin complexes, which can exhibit a preference for the terminal (ω) or near-terminal (ω-1) positions of an alkyl chain. This selectivity arises from the steric and electronic properties of the catalyst, which may favor interaction with the less sterically hindered terminal methyl group.

Another strategy for selective oxidation is the use of biocatalytic systems. Certain enzymes, like cytochrome P450 monooxygenases, can be engineered to exhibit high regioselectivity in the hydroxylation of alkanes. While specific studies on 1,4-dibutylcyclohexane are not prevalent, research on other long-chain alkanes demonstrates the potential for selective oxidation to the corresponding alcohols at various positions on the butyl chain. Further oxidation of these alcohols can yield ketones or carboxylic acids.

The general trend for non-catalyzed oxidation reactions often follows the order of C-H bond strength, with tertiary C-H bonds being the most reactive, followed by secondary, and then primary. In the case of the n-butyl chains of 1,4-dibutylcyclohexane, which lack tertiary carbons, the secondary methylene groups would be expected to be more reactive than the primary terminal methyl group in the absence of a selective catalyst.

Table 1: Potential Products of Selective Oxidation of a Butyl Side Chain

| Position of Oxidation | Initial Product (Alcohol) | Further Oxidation Product(s) |

|---|---|---|

| C1' (attachment to ring) | 1-(4-butylcyclohexyl)butan-1-ol | 1-(4-butylcyclohexyl)butan-1-one |

| C2' | 1-(4-butylcyclohexyl)butan-2-ol | 1-(4-butylcyclohexyl)butan-2-one |

| C3' | 4-(4-butylcyclohexyl)butan-2-ol | 4-(4-butylcyclohexyl)butan-2-one |

| C4' (terminal methyl) | 4-(4-butylcyclohexyl)butan-1-ol | 4-(4-butylcyclohexyl)butanal, 4-(4-butylcyclohexyl)butanoic acid |

Note: The table presents hypothetical products based on general principles of alkane oxidation.

Halogenation of the butyl side chains can be achieved through free-radical substitution reactions, typically initiated by UV light or heat. The regioselectivity of this reaction is highly dependent on the halogen used.

Bromination is highly selective and will preferentially occur at the carbon atom that forms the most stable radical. In the n-butyl chain, the secondary carbons (C1' and C2') will form more stable secondary radicals compared to the primary radical formed at the terminal methyl group (C4'). Therefore, bromination is expected to yield predominantly secondary bromides.

Chlorination , in contrast, is less selective and more reactive. While it will also favor the formation of the more stable secondary radicals, the difference in reactivity between the secondary and primary positions is less pronounced, leading to a mixture of primary and secondary chlorides.

The resulting alkyl halides are versatile intermediates for a variety of functional group interconversions. For example, they can be converted to alcohols via nucleophilic substitution, to alkenes via elimination reactions, or used in the formation of organometallic reagents for carbon-carbon bond-forming reactions.

Free-radical reactions on the butyl chains are a key method for their functionalization. The selectivity of these reactions is dictated by the stability of the radical intermediates. The order of radical stability is tertiary > secondary > primary. As the butyl chains of 1,4-dibutylcyclohexane contain only primary and secondary carbons, radical abstraction of a hydrogen atom will preferentially occur at a secondary carbon.

For an n-butyl group attached to a cyclohexane (B81311) ring, there are four distinct positions where a radical can be formed:

α-carbon (C1'): A secondary radical adjacent to the cyclohexane ring.

β-carbon (C2'): A secondary radical.

γ-carbon (C3'): A secondary radical.